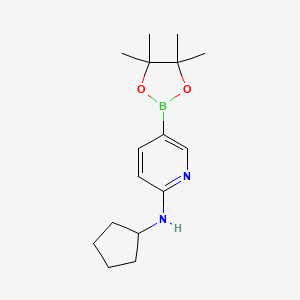
6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester (6CPP-BAPE) is a novel boronic acid pinacol ester (BAPE) compound that has been developed for use in a variety of different scientific research applications. BAPE compounds are a new class of compounds that have been designed to mimic the structure of natural substrates and are used to study the biochemical and physiological effects of these compounds. 6CPP-BAPE has been found to be a very effective and versatile compound for a variety of research applications.
Aplicaciones Científicas De Investigación
6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been developed for use in a variety of scientific research applications. It has been used in the study of enzyme kinetics, as a model substrate for enzyme inhibition studies, and as a tool for studying the effects of small molecule drugs on enzyme activity. It has also been used in the study of protein-protein interactions, as well as in the study of the structure, function, and regulation of proteins.
Mecanismo De Acción
6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester acts as an inhibitor of enzymes by forming a covalent bond with the active site of the enzyme. This bond is formed through an electrostatic interaction between the boronic acid group in the 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester molecule and the active site of the enzyme. This prevents the enzyme from binding to its substrate and thus inhibits its activity.
Biochemical and Physiological Effects
6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been found to have a number of biochemical and physiological effects. It has been found to be an effective inhibitor of enzymes, such as proteases, phosphatases, and kinases. It has also been found to be an effective inhibitor of protein-protein interactions, and has been shown to modulate the expression of a number of genes. In addition, 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been found to have an anti-inflammatory effect, as well as a protective effect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester in laboratory experiments is its high selectivity and specificity. It is able to selectively inhibit the activity of enzymes and proteins, and can be used to study the biochemical and physiological effects of these compounds. However, one limitation of using 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester in laboratory experiments is that it is not very stable and can degrade over time.
Direcciones Futuras
There are a number of potential future directions for the use of 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester in scientific research. These include further investigation of its potential use in drug discovery, as well as its potential use in the study of gene expression and regulation. Additionally, further research into the structure and function of 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester may lead to the development of new compounds with improved properties. Finally, 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester could be used as a tool for studying the biochemical and physiological effects of small molecule drugs in vivo.
Métodos De Síntesis
6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester can be synthesized from commercially available 6-(cyclopentylamino)pyridine-3-boronic acid (6CPP) and pinacol ester. The synthesis method involves a two-step process, the first step being the reaction of 6CPP with the pinacol ester to form the 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester compound. This reaction is performed in a solvent mixture of DMF and DMSO at a temperature of 70°C for 1 hour. The second step involves the purification of the product by column chromatography.
Propiedades
IUPAC Name |
N-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)12-9-10-14(18-11-12)19-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMYRZBHLFQWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6338008.png)
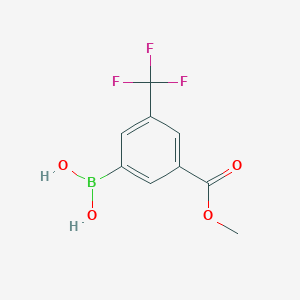

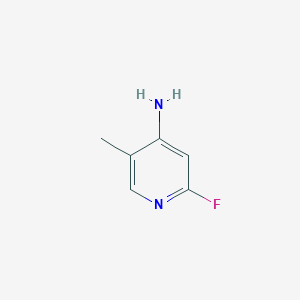
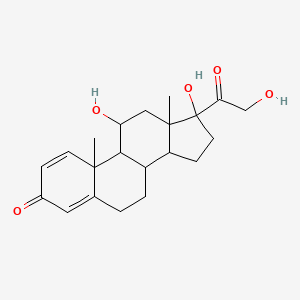
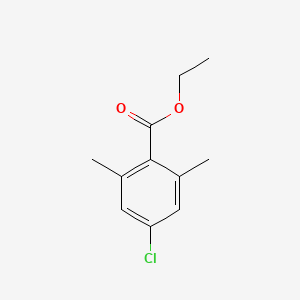


![6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6338074.png)